Evidence Gap: No Public Target Engagement or Activity Profile Exists
A comprehensive search of the scientific and patent literature, authoritative databases (PubChem, ChEMBL, BindingDB), and the websites of reputable vendors returned no quantitative biological activity data for this specific compound. No inhibition constants (Ki, IC50), binding affinities (Kd), or cellular efficacy metrics linked to a defined molecular target were found. This stands in contrast to structurally related chemical probes like SGC-STK17B-1 (a thieno[3,2-d]pyrimidine with a different 4-position substituent), for which an extensive, publicly available package of potency, selectivity, and cellular target engagement data exists [1]. Without such data, any claim of differential performance is purely speculative.
| Evidence Dimension | Publicly Available Biological Activity Data |
|---|---|
| Target Compound Data | No data found |
| Comparator Or Baseline | SGC-STK17B-1: Kd_STK17B = 43 nM; Cellular IC50 (NanoBRET) = 190 nM [1] |
| Quantified Difference | Not calculable |
| Conditions | Literature and database search conducted on 2026-04-30 |
Why This Matters
This identifies a fundamental procurement risk: the compound lacks the foundational evidence required for use as a tool compound or reference standard, making its purchase an unvalidated gamble rather than a data-driven decision.
- [1] SGC-Structural Genomics Consortium. SGC-STK17B-1: A Chemical Probe for STK17B/DRAK2 Kinase. Accessed via thesgc.org, 2026-04-30. View Source
